![molecular formula C5H2F3N5O2 B3046165 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- CAS No. 120493-19-8](/img/structure/B3046165.png)

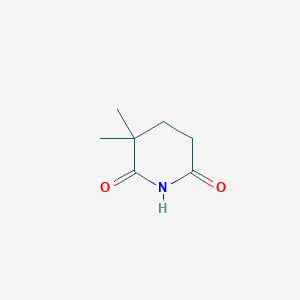

1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-

Overview

Description

1,2,5-Oxadiazoles are a widely known subclass of heterocycles. They exhibit a unique set of properties that has led to their use in the design of pharmacologically active and high-energy compounds . 1,2,5-Oxadiazoles, also known as furazans, and their derivatives are used as valuable precursors for the synthesis of a number of structurally diverse nitrogen heterocycles .

Synthesis Analysis

A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS . Another study reported the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using sodium bisulfite as the catalyst in ethanol/water under microwave irradiation .Scientific Research Applications

Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles

This compound is used in the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles via the [3 + 2]-cycloaddition of nitrile imines . This approach utilizes 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as the precursor of trifluoroacetonitrile .

Palladium-Catalyzed Carbonylative Synthesis

The compound is involved in a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides for the synthesis of pharmaceutically valuable 5-trifluoromethyl-1,2,4-triazoles . This reaction is characterized by a low catalyst loading amount, a broad substrate scope, high efficiency, and no participation of CO gas .

Antiviral Applications

The compound has shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) after conducting receptor–ligand interaction studies . This suggests potential antiviral applications.

Anion Sensing Applications

The compound has been studied for its potential in anion sensing applications . However, more research is needed to fully understand its capabilities in this area.

FDA-Approved Trifluoromethyl Group

The compound contains a trifluoromethyl group, which is FDA-approved and has been used in various therapeutic compounds to impart beneficial effects to lipophilicity, metabolic stability, conformational preference, and bioavailability .

Pain Sensitivity Research

The compound has been used in research related to pain sensitivity, particularly in relation to the meningeal blood vessels and dura . These areas are pain sensitive and innervated by peripheral sensory trigeminal nerves, producing a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .

Mechanism of Action

Furoxans (1,2,5-oxadiazole oxides) have been intensively investigated as compounds that endogenously produce nitric oxide (NO), a gaseous signaling molecule, that mediates a variety of biological effects, such as vasodilation, inhibition of platelet aggregation, cell apoptosis, and neurotransmission .

properties

IUPAC Name |

4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N5O2/c6-5(7,8)4-10-3(13-14-4)1-2(9)12-15-11-1/h(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTOYZCSUXUHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)C2=NOC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365495 | |

| Record name | 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120493-19-8 | |

| Record name | 1,2,5-Oxadiazol-3-amine, 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3046089.png)

![2-(Dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3046091.png)